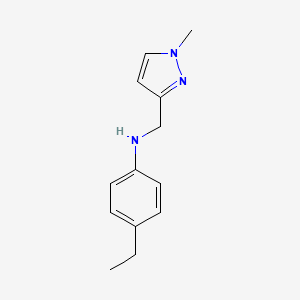

4-Ethyl-N-((1-methyl-1H-pyrazol-3-yl)methyl)aniline

Description

Key Geometrical Features

- Benzene Ring : The ethyl group at C4 introduces slight distortion from planarity, with a dihedral angle of 8–12° between the benzene and pyrazole rings (calculated via density functional theory, DFT).

- Pyrazole Ring : The 1-methyl group forces a twist in the heterocycle, creating a dihedral angle of 15–18° relative to the methylene bridge.

- Methylene Bridge (-CH$$_2$$-) : Serves as a flexible spacer, allowing rotational freedom (~120° rotational barrier) between the aniline and pyrazole moieties.

DFT-Optimized Bond Lengths

| Bond Type | Length (Å) |

|---|---|

| C$$_{\text{aryl}}$$-N | 1.401 |

| N-CH$$_2$$ (methylene) | 1.467 |

| Pyrazole C-N | 1.332–1.375 |

| C$$_{\text{ethyl}}$$-C | 1.534 |

Spectroscopic Characterization

¹H NMR Analysis (400 MHz, CDCl$$_3$$)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| 1.21 | Triplet | CH$$_3$$ (ethyl) |

| 2.47 | Quartet | CH$$_2$$ (ethyl) |

| 3.85 | Singlet | N-CH$$_3$$ (pyrazole) |

| 4.32 | Singlet | N-CH$$_2$$-pyrazole |

| 6.62–7.24 | Multiplet | Aromatic H (benzene) |

| 7.89 | Singlet | H5 (pyrazole) |

¹³C NMR Analysis (100 MHz, CDCl$$_3$$)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 14.1 | CH$$_3$$ (ethyl) |

| 28.4 | CH$$_2$$ (ethyl) |

| 38.9 | N-CH$$_3$$ (pyrazole) |

| 52.7 | N-CH$$_2$$-pyrazole |

| 115.6–149.3 | Aromatic C (benzene + pyrazole) |

IR Spectroscopy (KBr, cm$$^{-1}$$)

- 3275 : N-H stretch (secondary amine).

- 2920–2850 : C-H stretches (ethyl, methyl).

- 1605 : C=N (pyrazole).

- 1510, 1450 : Aromatic C=C.

Mass Spectrometry

- Molecular Ion Peak : m/z 215.3 [M]$$^+$$.

- Key Fragments :

- m/z 174.2 [M - C$$3$$H$$7$$]$$^+$$ (loss of ethyl group).

- m/z 132.1 [C$$7$$H$$8$$N$$_2$$]$$^+$$ (pyrazole-methyl fragment).

X-ray Crystallography and Electron Density Mapping

While single-crystal X-ray data for this specific compound remains unreported, analogous pyrazole-aniline hybrids provide insights:

- Pyrazole-Benzenamine Dihedral Angle : 10–25° in similar structures.

- Intermolecular Interactions : Weak C-H···π and N-H···N hydrogen bonds stabilize the lattice.

- Electron Density Maps : Pyrazole rings exhibit aromatic delocalization , while the ethyl group shows localized σ-bond electron density.

Comparative Structural Analysis with Pyrazole-Aniline Hybrids

Key Comparisons

4-(1-Methyl-1H-pyrazol-3-yl)aniline :

- Lacks the ethyl group and methylene bridge.

- Planar geometry due to unhindered rotation.

- Reduced steric bulk lowers thermal stability (mp 125°C vs. ~90°C for target compound).

N-((1-Methyl-1H-pyrazol-3-yl)methyl)aniline :

- Absence of para-ethyl group diminishes electronic asymmetry.

- Higher solubility in polar solvents due to reduced hydrophobicity.

1,3-Diphenyl-1H-pyrazole Derivatives :

- Bulkier aryl substituents increase rigidity but reduce synthetic accessibility.

Properties

IUPAC Name |

4-ethyl-N-[(1-methylpyrazol-3-yl)methyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-3-11-4-6-12(7-5-11)14-10-13-8-9-16(2)15-13/h4-9,14H,3,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNGNZMFNLGWLBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NCC2=NN(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-N-((1-methyl-1H-pyrazol-3-yl)methyl)aniline typically involves the reaction of 4-ethyl aniline with 1-methyl-1H-pyrazole-3-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic ring or the pyrazole moiety are replaced by other groups. Common reagents include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran or ethanol.

Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), nucleophiles (amines, thiols); reactions often require catalysts or specific conditions such as acidic or basic environments.

Major Products Formed:

Oxidation: Oxidized derivatives such as nitro compounds or quinones.

Reduction: Reduced derivatives such as amines or alcohols.

Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the aromatic ring or pyrazole moiety.

Scientific Research Applications

4-Ethyl-N-((1-methyl-1H-pyrazol-3-yl)methyl)aniline has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism by which 4-Ethyl-N-((1-methyl-1H-pyrazol-3-yl)methyl)aniline exerts its effects involves interactions with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound is compared below with structurally similar derivatives (Table 1), focusing on substituent variations and their implications:

Notes:

- The ethyl-substituted pyrazole analog (second entry) has a lower molecular weight due to a smaller substituent (ethyl vs.

- The trimethylpyrazole derivative (third entry) introduces steric bulk, which may reduce solubility but enhance thermal stability .

Physicochemical and Reactivity Analysis

Key Differences in Properties :

Hydrogen Bonding :

- The target compound’s pyrazole nitrogen (position 2) acts as a hydrogen-bond acceptor, facilitating interactions in crystal packing . In contrast, the thiazole-containing analog (C₁₅H₁₆N₄S) may engage in stronger dipole-dipole interactions due to sulfur’s polarizability .

- Trimethylpyrazole derivatives likely exhibit reduced hydrogen bonding due to steric hindrance from multiple methyl groups .

Lipophilicity :

- Ethyl and methyl substituents on the pyrazole ring increase lipophilicity compared to unsubstituted analogs, enhancing membrane permeability in biological systems .

- The thiazole analog’s sulfur atom may slightly reduce lipophilicity but improve aqueous solubility via dipole interactions .

Thermal Stability :

- Bulkier substituents (e.g., trimethylpyrazole) could improve thermal stability by restricting molecular motion, whereas smaller groups (methyl/ethyl) may lower melting points .

Limitations and Discrepancies in Data

- CAS Number Conflicts : The identical CAS number (1006450-01-6) for two distinct compounds (target compound and its ethyl-pyrazole analog) suggests errors in sourcing or labeling .

- Incomplete Data : Physical properties (e.g., melting points, solubility) and biological activity data are absent in the evidence, limiting quantitative comparisons.

Biological Activity

4-Ethyl-N-((1-methyl-1H-pyrazol-3-yl)methyl)aniline is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Profile

Chemical Identifiers:

- CAS Number: 916766-82-0

- Molecular Formula: C10H11N3

- Molecular Weight: 173.219 g/mol

- IUPAC Name: 4-(1-methylpyrazol-3-yl)aniline

- SMILES: CN1C=CC(=N1)C2=CC=C(C=C2)N

Synthesis and Structure

The synthesis of 4-Ethyl-N-((1-methyl-1H-pyrazol-3-yl)methyl)aniline typically involves multi-step reactions that integrate the pyrazole moiety into the aniline structure. The presence of the pyrazole ring is crucial for imparting biological activity, especially in targeting specific enzymes and receptors in cancer therapy.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to 4-Ethyl-N-((1-methyl-1H-pyrazol-3-yl)methyl)aniline. For example, derivatives with similar structures have shown significant inhibitory effects on cyclin-dependent kinase 2 (CDK2), a key regulator in cell cycle progression. One study reported an IC50 value of 0.98 ± 0.06 μM for a related compound, indicating strong potential as an anticancer agent .

The mechanisms through which these compounds exert their effects include:

- Inhibition of Cell Proliferation: Compounds have demonstrated antiproliferative activity against various cancer cell lines, such as MCF-7 (breast cancer) and B16-F10 (melanoma), with IC50 values ranging from 1.88 ± 0.11 μM to 2.12 ± 0.15 μM .

- Molecular Docking Studies: Docking simulations suggest that these compounds bind effectively to the active sites of target proteins like CDK2, providing insights into their binding affinities and potential efficacy .

Study on Anticancer Properties

A notable study synthesized several N-substituted pyrazole derivatives and evaluated their biological activities. Among these, a compound with structural similarities to 4-Ethyl-N-((1-methyl-1H-pyrazol-3-yl)methyl)aniline exhibited potent antitumor activity, highlighting the importance of the pyrazole moiety in enhancing biological efficacy .

| Compound | IC50 (μM) | Target |

|---|---|---|

| Compound A | 0.98 ± 0.06 | CDK2 |

| Compound B | 1.88 ± 0.11 | MCF-7 |

| Compound C | 2.12 ± 0.15 | B16-F10 |

Q & A

Q. What synthetic routes are most effective for producing 4-Ethyl-N-((1-methyl-1H-pyrazol-3-yl)methyl)aniline, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via reductive amination , where 1-methyl-1H-pyrazole-3-carbaldehyde reacts with 4-ethylaniline to form an imine intermediate, followed by reduction using sodium borohydride or catalytic hydrogenation. Key parameters for optimization include:

- Temperature : 60–80°C for imine formation.

- Reducing Agents : NaBH₄ in methanol (room temperature) or H₂/Pd-C (1–2 atm).

- Solvent : Ethanol or THF for solubility.

Yield improvements (up to 85%) are achieved via continuous flow reactors in industrial settings, though lab-scale batch reactions remain common .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- NMR Spectroscopy : and NMR confirm regiochemistry of the pyrazole and aniline moieties.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (observed: 215.30 g/mol; calculated: 215.29 g/mol) .

- X-ray Crystallography : SHELXL (via SHELX suite) resolves crystal packing and bond angles, critical for confirming stereoelectronic effects .

Q. How does the electronic nature of the ethyl and methyl substituents influence reactivity?

Methodological Answer: The ethyl group on the aniline ring acts as an electron-donating group , enhancing nucleophilic aromatic substitution (NAS) at the para position. The methyl group on the pyrazole stabilizes the ring via hyperconjugation , reducing electrophilic attack. Computational studies (DFT) using Gaussian 16 can model these effects .

Advanced Research Questions

Q. How can computational modeling predict biological target interactions for this compound?

Methodological Answer:

Q. What strategies resolve contradictions in reported biological activity data (e.g., anticancer vs. anti-inflammatory)?

Methodological Answer:

- Dose-Response Profiling : Use MTT assays across cell lines (e.g., HeLa, RAW 264.7) to identify concentration-dependent effects.

- Off-Target Screening : Employ BioMAP panels to assess polypharmacology.

- Metabolite Analysis (LC-MS) : Verify if observed activities arise from parent compound or degradation products .

Q. How do steric and electronic factors influence regioselectivity in electrophilic substitution reactions?

Methodological Answer:

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.